5-(ETHYLSULFANYL)-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE
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Overview
Description
5-(Ethylsulfanyl)-1-(4-methylphenyl)-1H-1,2,3,4-tetraazole: is an organic compound belonging to the class of tetraazoles. Tetraazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethylsulfanyl)-1-(4-methylphenyl)-1H-1,2,3,4-tetraazole typically involves the reaction of 4-methylphenylhydrazine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the tetraazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl group to an ethyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Pharmaceutical research explores its potential as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(ethylsulfanyl)-1-(4-methylphenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, while the tetraazole ring can engage in π-π stacking or coordination with metal ions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- 5-(Methylsulfanyl)-1-(4-methylphenyl)-1H-1,2,3,4-tetraazole
- 5-(Ethylsulfanyl)-1-phenyl-1H-1,2,3,4-tetraazole
- 5-(Ethylsulfanyl)-1-(4-chlorophenyl)-1H-1,2,3,4-tetraazole
Comparison: Compared to its analogs, 5-(ethylsulfanyl)-1-(4-methylphenyl)-1H-1,2,3,4-tetraazole exhibits unique reactivity due to the presence of the ethylsulfanyl group, which can influence its chemical and biological properties. The methyl group on the phenyl ring also contributes to its distinct characteristics, affecting its solubility, stability, and interaction with other molecules.
Properties
IUPAC Name |
5-ethylsulfanyl-1-(4-methylphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-3-15-10-11-12-13-14(10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEQSVCUPZZLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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